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Abstract
Disperse Red 50 (C.I. 11226) is a monoazo disperse dye characterized by its vibrant red hue

and application in the textile industry for dyeing synthetic fibers. While its tinctorial properties

are well-established, a comprehensive public repository of its core photophysical parameters is

notably scarce. This technical guide consolidates the available physicochemical data for

Disperse Red 50, provides a representative understanding of its likely photophysical

characteristics based on analogous azo dyes, and presents detailed, generalized experimental

protocols for their determination. This document aims to serve as a foundational resource for

researchers and scientists interested in the spectroscopic properties and potential applications

of Disperse Red 50 and similar azo dyes beyond traditional textile dyeing.

Introduction
Disperse Red 50, with the chemical name 3-((4-((2-chloro-4-nitrophenyl)azo)phenyl)

(ethyl)amino)propanenitrile, is a synthetic organic colorant belonging to the azo dye class. Its

molecular structure, characterized by a conjugated system of aromatic rings linked by an azo

group (-N=N-), is the primary determinant of its color and photophysical behavior. Azo dyes are

known for their strong absorption in the visible region of the electromagnetic spectrum. While

many azo dyes are not significantly fluorescent, undergoing rapid non-radiative decay

processes, some exhibit measurable emission. Understanding the photophysical properties of

Disperse Red 50, such as its absorption and emission characteristics, fluorescence quantum
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yield, and lifetime, is crucial for exploring its potential in applications like molecular probes,

sensors, or in photodynamic therapy, should it possess suitable photosensitizing properties.

This guide addresses the current gap in publicly available data by providing a structured

overview of the known properties of Disperse Red 50 and outlining the experimental

methodologies required for a thorough photophysical characterization.

Physicochemical Properties
A summary of the fundamental physicochemical properties of Disperse Red 50 is presented in

Table 1. This information has been compiled from various chemical databases and supplier

specifications.

Table 1: Physicochemical Properties of Disperse Red 50

Property Value

IUPAC Name
3-((4-((2-chloro-4-nitrophenyl)azo)phenyl)

(ethyl)amino)propanenitrile

Synonyms C.I. 11226, C.I. Disperse Red 50

CAS Number 12223-35-7

Molecular Formula C₁₇H₁₆ClN₅O₂

Molecular Weight 357.79 g/mol

Appearance Reddish to purple powder

Solubility
Insoluble in water; soluble in acetone and

ethanol.

Photophysical Properties (Representative Data)
Direct and verified experimental data for the core photophysical properties of Disperse Red 50
are not readily available in the peer-reviewed literature. However, based on the spectroscopic

data of structurally similar azo dyes, such as Disperse Red 19, a set of expected or

representative values can be inferred. It is critical to note that these values are estimations and

require experimental verification.
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Table 2: Representative Photophysical Properties of Disperse Red 50

Parameter Estimated Value/Range Notes

Absorption Maximum (λmax) ~490 - 520 nm

Expected in the blue-green

region of the visible spectrum,

typical for red azo dyes.

Molar Extinction Coefficient (ε) > 20,000 M⁻¹cm⁻¹
Azo dyes generally exhibit high

molar absorptivity.

Emission Maximum (λem) ~600 - 650 nm

A significant Stokes shift is

anticipated. The fluorescence

is expected to be weak.

Fluorescence Quantum Yield

(Φf)
< 0.1

Most azo dyes are weakly

fluorescent due to efficient

non-radiative decay pathways.

Fluorescence Lifetime (τ) 1 - 5 ns
Typical range for small organic

fluorophores.

Experimental Protocols
The following sections detail generalized experimental protocols for the determination of the

key photophysical properties of a disperse dye like Disperse Red 50.

Sample Preparation
Stock Solution: Prepare a stock solution of Disperse Red 50 in a spectroscopic grade

solvent in which it is readily soluble (e.g., acetone, ethanol, or dimethyl sulfoxide) at a

concentration of approximately 1 mM.

Working Solutions: Prepare a series of dilutions from the stock solution to be used for

different measurements. For absorption spectroscopy, concentrations in the range of 1-50

µM are typically appropriate. For fluorescence measurements, more dilute solutions (e.g.,

0.1-1 µM) are often used to avoid inner filter effects.

Absorption and Emission Spectroscopy
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Objective: To determine the absorption (λmax) and emission (λem) maxima and the molar

extinction coefficient (ε).

Instrumentation:

UV-Visible Spectrophotometer

Fluorometer (Spectrofluorometer)

Quartz cuvettes (1 cm path length)

Procedure:

Absorption Spectrum:

Record the absorption spectrum of the sample solution over a wavelength range of at

least 300-700 nm using the solvent as a blank.

Identify the wavelength of maximum absorbance (λmax).

Prepare a series of dilutions of known concentrations and measure their absorbance at

λmax.

Plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the

slope of the linear fit will be the molar extinction coefficient (ε).

Emission Spectrum:

Set the excitation wavelength of the fluorometer to the determined λmax.

Scan the emission spectrum over a wavelength range starting from ~10 nm above the

excitation wavelength to the near-infrared region (e.g., 500-800 nm).

The wavelength at which the emission intensity is highest is the emission maximum (λem).

Fluorescence Quantum Yield (Φf) Determination
Objective: To determine the efficiency of the fluorescence process. The relative method, using

a well-characterized standard, is commonly employed.
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Instrumentation:

Fluorometer

UV-Visible Spectrophotometer

Standard: A fluorescent dye with a known quantum yield and with absorption and emission

spectra that overlap with the sample (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

Procedure:

Prepare solutions of both the sample (Disperse Red 50) and the standard with low

absorbance (< 0.1) at the excitation wavelength to minimize inner filter effects.

Measure the absorption spectra and record the absorbance at the excitation wavelength for

both the sample and the standard.

Measure the fluorescence emission spectra of both the sample and the standard using the

same excitation wavelength and instrumental settings.

Calculate the integrated fluorescence intensity (the area under the emission curve) for both

the sample and the standard.

The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr *

(Is / Ir) * (Ar / As) * (ns² / nr²) Where:

Φ is the quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Fluorescence Lifetime (τ) Measurement
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Objective: To determine the average time the molecule spends in the excited state before

returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common

and accurate technique.

Instrumentation:

TCSPC system, including a pulsed light source (e.g., picosecond laser or LED), a fast

photodetector (e.g., single-photon avalanche diode - SPAD), and timing electronics.

Procedure:

The sample is excited with a high-repetition-rate pulsed light source.

The time difference between the excitation pulse and the detection of the first emitted photon

is measured for a large number of events.

A histogram of these time differences is constructed, which represents the fluorescence

decay profile.

The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential

function (or a sum of exponentials if the decay is complex).

Mandatory Visualizations
Jablonski Diagram
The Jablonski diagram is a fundamental tool for illustrating the photophysical processes that a

molecule can undergo upon absorption of light.
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Singlet States

Triplet States

S₀ (Ground State)

S₁ (First Excited Singlet State)

Absorption S₂ (Second Excited Singlet State) Internal Conversion (IC) Fluorescence

T₁ (First Excited Triplet State)

Intersystem Crossing (ISC)

Internal Conversion (IC) Intersystem Crossing (ISC) Phosphorescence
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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